molecular formula C14H13NO B15327367 Pyridine, trans-3-(2-(4-methoxyphenyl)ethenyl)- CAS No. 5847-73-4

Pyridine, trans-3-(2-(4-methoxyphenyl)ethenyl)-

Cat. No.: B15327367
CAS No.: 5847-73-4
M. Wt: 211.26 g/mol
InChI Key: OJMUQBRJFDVGJA-CMDGGOBGSA-N
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Description

(E)-2-(3-Methoxystyryl)pyridine is an organic compound that belongs to the class of styryl-substituted pyridines It is characterized by the presence of a methoxy group attached to the styryl moiety, which is in turn connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-Methoxystyryl)pyridine typically involves the reaction of 3-methoxybenzaldehyde with 2-pyridylacetonitrile in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol. The reaction is carried out under reflux conditions, leading to the formation of the desired product through a condensation reaction.

Industrial Production Methods

While specific industrial production methods for (E)-2-(3-Methoxystyryl)pyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3-Methoxystyryl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-2-(3-Methoxystyryl)pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2-(3-Methoxystyryl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(3-Hydroxystyryl)pyridine
  • (E)-2-(3-Methylstyryl)pyridine
  • (E)-2-(3-Chlorostyryl)pyridine

Uniqueness

(E)-2-(3-Methoxystyryl)pyridine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various research applications.

Properties

CAS No.

5847-73-4

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

2-[(E)-2-(3-methoxyphenyl)ethenyl]pyridine

InChI

InChI=1S/C14H13NO/c1-16-14-7-4-5-12(11-14)8-9-13-6-2-3-10-15-13/h2-11H,1H3/b9-8+

InChI Key

OJMUQBRJFDVGJA-CMDGGOBGSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C2=CC=CC=N2

Canonical SMILES

COC1=CC=CC(=C1)C=CC2=CC=CC=N2

Origin of Product

United States

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